1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile
Description
1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile (CAS No. EN300-1693034) is a synthetic pyrrolidine derivative featuring a tert-butyl group at position 1, a 1-methylpyrazole substituent at position 2, and a nitrile group at position 2. The compound’s molecular formula is C₁₃H₁₇N₅O, with a molecular weight of 259.31 g/mol. The pyrrolidine scaffold, combined with the pyrazole moiety, suggests applications in drug discovery, particularly in targeting enzymes or receptors requiring rigid, heterocyclic frameworks .
Properties
IUPAC Name |
1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-13(2,3)17-11(18)5-9(6-14)12(17)10-7-15-16(4)8-10/h7-9,12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDWLJGACLJDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C#N)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of enaminones through the reaction between dimethylformamide dimethyl acetal (DMF-DMA) and a ketide intermediate under reflux conditions. The enaminone intermediates are then reacted with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base and a mixture of ethyl acetate and water .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine core, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory agent, given its ability to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophage cells.
Biological Studies: It is used in studies investigating the inhibition of cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Chemical Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA and protein levels . This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Pyrazole | Stereochemistry | Purity (%) | CAS/EN No. |
|---|---|---|---|---|---|---|
| 1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile | C₁₃H₁₇N₅O | 259.31 | 1-methyl | Racemic | 90 | EN300-1693034 |
| rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile | C₁₅H₂₂N₄O₂ | 290.37 | 1-(2-methoxyethyl) | (2R,3R) | 95 | 1807939-64-5 |
Key Observations
Substituent Effects: The 1-methylpyrazole group in the target compound provides a compact, lipophilic substituent, which may enhance membrane permeability compared to the bulkier 1-(2-methoxyethyl)pyrazole in the analog .
Stereochemistry :
- The target compound is racemic, whereas the analog has defined (2R,3R) stereochemistry. Enantiomeric purity is critical in drug design, as stereoisomers often exhibit divergent biological activities .
Purity and Synthesis :
- The higher purity (95%) of the analog (CAS 1807939-64-5) suggests optimized synthetic protocols, possibly due to advanced purification techniques or stable intermediates.
Research Findings
- Synthetic Accessibility : The tert-butyl group in both compounds likely stabilizes the pyrrolidine ring against metabolic degradation, a common strategy in protease inhibitor design .
Implications for Further Research
While the target compound’s racemic nature limits its direct therapeutic applicability, resolution into enantiomers or derivatization (e.g., substituting the pyrazole group) could unlock tailored bioactivities. Comparative studies with analogs like CAS 1807939-64-5 highlight the importance of substituent engineering in modulating physicochemical and pharmacokinetic properties .
Biological Activity
1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile is a compound with potential biological activity that has garnered interest in various fields of medicinal chemistry. This article delves into its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Molecular Formula
- C : 13
- H : 19
- N : 3
- O : 3
Structural Representation
The compound features a pyrrolidine ring with a tert-butyl group and a pyrazole moiety, which are critical for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 265.31 g/mol |
| CAS Number | 1807882-49-0 |
| InChI Key | CHYJXIWXRRCCAG-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following findings illustrate its efficacy against various cancer cell lines:
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 22.54 | Induction of apoptosis via caspase activation |
| A549 | 5.08 | Inhibition of proliferation and induction of cell cycle arrest |
| HCT116 | 0.63 | CDK9 inhibition leading to reduced cell viability |
The anticancer effects of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile have been attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at the G2/M phase, preventing further proliferation.
- Inhibition of Key Enzymes : The compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pyrazole and pyrrolidine rings can significantly influence potency and selectivity.
Key Findings:
- Substitution patterns on the pyrazole ring affect binding affinity to target proteins.
- The presence of bulky groups like tert-butyl enhances solubility and bioavailability.
Study 1: Efficacy in Breast Cancer Models
A recent study evaluated the effects of this compound on breast cancer models, demonstrating significant tumor reduction in vivo. The study reported that treatment with the compound led to a marked decrease in tumor size compared to control groups.
Study 2: Mechanistic Insights from Molecular Docking Studies
Molecular docking studies revealed that the compound effectively binds to the active site of CDK9, suggesting a direct interaction that inhibits its kinase activity. This finding provides insights into how structural modifications could enhance efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
